4,4'-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
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Overview
Description
4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a sulfanediyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with a sulfanediyl-containing reagent. One common method includes the use of quinoxaline and triethylamine, which facilitates the formation of the desired product in a moderate yield . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) involves its interaction with molecular targets and pathways within biological systems. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage . This antioxidant property is crucial in its neuroprotective effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Norphenazone
- Edaravone
- 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
- C.I. Developer 1
- Developer Z
- 1-Phenyl-3-methylpyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Methyl-1-phenyl-5-pyrazolone
- Methylphenylpyrazolone
- NCI-C03952
- 5-Pyrazolone, 3-methyl-1-phenyl-
- 1-Fenyl-3-methyl-2-pyrazolin-5-on
- 1-Phenyl-3-methylpyrazolone-5
- 3-Methyl-1-phenylpyrazol-5-one
- 3-Methyl-1-phenylpyrazolin-5-one
- 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- NSC-12
- NSC-26139
- NSC-2629
- 3-Methyl-1-phenylpyrazol-5 (4H)-one
- Norantipyrine
- Radicut
Uniqueness
What sets 4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) apart from similar compounds is its unique sulfanediyl bridge, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
116202-49-4 |
---|---|
Molecular Formula |
C20H18N4O2S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)sulfanyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N4O2S/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)27-18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,21-22H,1-2H3 |
InChI Key |
RQPRCEDQRBHSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=C(NN(C3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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